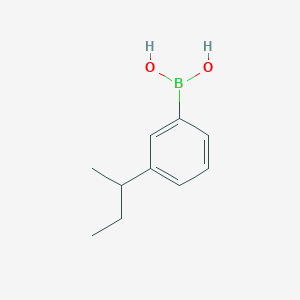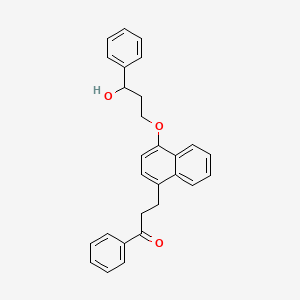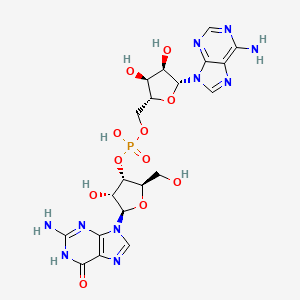
(3-(sec-Butyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(sec-Butyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO2 and a molecular weight of 178.04 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the sec-butyl group on the phenyl ring adds unique steric and electronic properties to the molecule, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(sec-Butyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-(sec-Butyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation reactions
Scientific Research Applications
(3-(sec-Butyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-(sec-Butyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The sec-butyl group on the phenyl ring influences the reactivity and selectivity of the compound by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the sec-butyl group, making it less sterically hindered and more reactive in certain reactions.
(4-Methylphenyl)boronic Acid: Contains a methyl group instead of a sec-butyl group, resulting in different steric and electronic properties.
(3-(tert-Butyl)phenyl)boronic Acid: Has a tert-butyl group, which provides even greater steric hindrance compared to the sec-butyl group.
Uniqueness: (3-(sec-Butyl)phenyl)boronic acid is unique due to the presence of the sec-butyl group, which offers a balance between steric hindrance and electronic effects. This makes it particularly useful in reactions where selectivity and reactivity need to be finely tuned .
Properties
Molecular Formula |
C10H15BO2 |
|---|---|
Molecular Weight |
178.04 g/mol |
IUPAC Name |
(3-butan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-3-8(2)9-5-4-6-10(7-9)11(12)13/h4-8,12-13H,3H2,1-2H3 |
InChI Key |
QZWFUFQWGUVPPT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091030.png)
![ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14091031.png)

![1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091048.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14091056.png)

![5-Fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B14091096.png)
![Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B14091098.png)

![7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B14091105.png)


![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091118.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B14091119.png)
